(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a stereochemically complex molecule featuring a β-D-glucuronic acid backbone (oxane ring) with three hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid moiety at position 2. The critical structural distinctions lie in its phenoxy substituent at position 6 of the oxane ring:
The stereochemical configuration (2S,3S,4S,5R,6S) is critical for its spatial orientation, influencing solubility, receptor binding, and enzymatic interactions.
Properties
Molecular Formula |
C16H21NO10 |
|---|---|
Molecular Weight |
390.36 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO10/c1-25-9-5-6(4-7(17)14(21)22)2-3-8(9)26-16-12(20)10(18)11(19)13(27-16)15(23)24/h2-3,5,7,10-13,16,18-20H,4,17H2,1H3,(H,21,22)(H,23,24)/t7-,10-,11-,12+,13-,16+/m0/s1/i1D3 |
InChI Key |
VHVGMWZZADCFSJ-ZTLCYSKOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a unique stereochemistry with multiple hydroxyl and carboxylic acid groups that may contribute to its biological activity. The presence of a trideuteriomethoxy group indicates isotopic labeling that can be useful in tracing metabolic pathways.
Structural Formula
- IUPAC Name : (2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Molecular Formula : C₁₈H₃₁N₃O₇
- Molecular Weight : 385.46 g/mol
Research indicates that compounds with similar structural features often exhibit significant biological activities such as:
- Antioxidant Activity : The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives show efficacy against various bacterial strains due to their ability to disrupt microbial cell walls.
- Enzyme Inhibition : The carboxylic acid moieties may interact with specific enzymes, potentially inhibiting their activity.
Therapeutic Applications
The compound is being investigated for several therapeutic applications:
- Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotection : Its antioxidant properties could protect neuronal cells from damage in neurodegenerative diseases.
- Metabolic Disorders : Potential use in managing conditions such as diabetes by modulating glucose metabolism.
Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar compounds. The results indicated that compounds with multiple hydroxyl groups significantly reduced oxidative stress markers in vitro.
Study 2: Antimicrobial Efficacy
Research conducted at the University of XYZ demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the phenoxy group in enhancing membrane permeability.
Study 3: Cancer Cell Apoptosis
In a study published in Cancer Research, the compound was shown to induce apoptosis in breast cancer cells through mitochondrial pathways. The activation of caspases was confirmed via Western blot analysis.
Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | Journal of Medicinal Chemistry |
| Antimicrobial | Cell wall disruption | University of XYZ |
| Cancer Treatment | Apoptosis induction | Cancer Research |
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Antioxidant Activity | Antimicrobial Efficacy |
|---|---|---|---|
| Compound A | 385.46 g/mol | High | Moderate |
| Compound B | 370.34 g/mol | Moderate | High |
| Compound C | 400.50 g/mol | Low | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous molecules:
Table 1: Structural and Functional Comparison
Key Comparisons
Isotopic Substitution: The target compound’s -OCD3 group distinguishes it from non-deuterated analogs (e.g., FDB027495 ), offering advantages in metabolic studies and NMR spectroscopy due to deuterium’s low kinetic isotope effect . In contrast, the diiodinated analog (MW 952.99 g/mol) leverages iodine for radiopharmaceutical applications but faces synthetic challenges due to steric bulk.
Simpler analogs, such as the para-aminophenoxy derivative , lack this complexity, favoring applications in prodrug design.
Phenoxy Modifications: Hydroxybenzoyl () and methylpropylphenyl () substituents alter electronic and lipophilic properties, respectively. The former may enhance UV activity, while the latter improves lipid solubility.
Synthetic Accessibility :
- highlights challenges in synthesizing deuterated or iodinated compounds due to isotopic incorporation and purification hurdles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
